1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone (also known as 2-methoxy-1,4-dihydroxybenzene) is a phenol compound that has been widely studied in both scientific and medical research due to its potential applications. It has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Organic Chemistry and Synthesis
- Studies on related compounds emphasize the importance of the structural motifs present in 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone for organic synthesis. For example, Yokoyama (2015) investigated the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the complexity of reactions involving methoxyphenoxy and dihydroxyphenyl groups. Such research points to the relevance of these structural components in understanding and optimizing synthetic pathways for lignin-derived compounds (Yokoyama, 2015).
Environmental Science
- The degradation pathways and environmental fate of related compounds, such as acetaminophen, have been extensively studied. Research by Qutob et al. (2022) provides insights into the advanced oxidation processes used to degrade contaminants, including methoxyphenol derivatives, highlighting the environmental impact and potential remediation strategies for these compounds (Qutob et al., 2022).
Potential Medical Applications
- Compounds with hydroxyphenyl structures, such as tyrosol and hydroxytyrosol, have been reviewed for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Ramos et al. (2020) evaluated the therapeutic applications of these phenolic compounds, suggesting potential medical benefits that could extend to related compounds like 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone (Ramos et al., 2020).
Chemical Reactivity and Applications
- The photochemical properties and reactivity of hydroxycoumarins have been the subject of reviews, with Yoda et al. (2019) discussing the synthesis, acylation, and photochemical properties of 4-hydroxycoumarin derivatives. These studies provide a foundation for understanding the chemical behavior and potential applications of structurally related compounds in various fields, including materials science and photopharmacology (Yoda et al., 2019).
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-14-4-2-3-5-15(14)20-9-13(18)11-7-6-10(16)8-12(11)17/h2-8,16-17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHGJBZYDIITOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160414 |
Source
|
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone | |
CAS RN |
137987-88-3 |
Source
|
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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